molecular formula C15H24OS2 B2442901 3,5-Bis(tert-butylthio)benzyl Alcohol CAS No. 1820673-82-2

3,5-Bis(tert-butylthio)benzyl Alcohol

Cat. No.: B2442901
CAS No.: 1820673-82-2
M. Wt: 284.48
InChI Key: CCDSSDOUYHQUMI-UHFFFAOYSA-N
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Description

3,5-Bis(tert-butylthio)benzyl Alcohol is an organic compound with the molecular formula C15H24OS2 and a molecular weight of 284.48 g/mol It is characterized by the presence of two tert-butylthio groups attached to a benzyl alcohol moiety

Chemical Reactions Analysis

3,5-Bis(tert-butylthio)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: The tert-butylthio groups can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Bis(tert-butylthio)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The tert-butylthio groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

3,5-Bis(tert-butylthio)benzyl Alcohol can be compared with other similar compounds, such as:

    3,5-Bis(tert-butylthio)benzaldehyde: A precursor in the synthesis of this compound.

    3,5-Bis(tert-butylthio)benzoic Acid: Another derivative with different functional groups.

    3,5-Bis(tert-butylthio)benzyl Chloride: A compound with a chloride group instead of an alcohol group.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

[3,5-bis(tert-butylsulfanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS2/c1-14(2,3)17-12-7-11(10-16)8-13(9-12)18-15(4,5)6/h7-9,16H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSSDOUYHQUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)CO)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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